molecular formula C14H19N3O B256382 N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide

Cat. No.: B256382
M. Wt: 245.32 g/mol
InChI Key: ABCHZURGHHRXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . The final step usually involves the ring closure of the compound to form the benzimidazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with various molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, benzimidazoles can interfere with the synthesis of nucleic acids in microorganisms, contributing to their antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C14H19N3O/c1-3-14(18)15-10-9-13-16-11-7-5-6-8-12(11)17(13)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)

InChI Key

ABCHZURGHHRXLB-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC

Origin of Product

United States

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